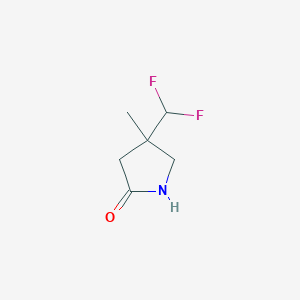

4-(Difluoromethyl)-4-methylpyrrolidin-2-one

Description

4-(Difluoromethyl)-4-methylpyrrolidin-2-one is a pyrrolidinone derivative featuring a difluoromethyl (-CF₂H) and a methyl (-CH₃) substituent at the 4-position of the five-membered lactam ring. Pyrrolidinones are pivotal scaffolds in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, enabling interactions with biological targets . The difluoromethyl group enhances metabolic stability and modulates electronic properties, while the methyl group contributes to steric effects and lipophilicity.

Properties

IUPAC Name |

4-(difluoromethyl)-4-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO/c1-6(5(7)8)2-4(10)9-3-6/h5H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUWAPIMIUEVCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-4-methylpyrrolidin-2-one typically involves the introduction of the difluoromethyl group into the pyrrolidin-2-one structure. One common method is the difluoromethylation of pyrrolidin-2-one derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions, including the use of bases like potassium hydroxide and solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols .

Scientific Research Applications

4-(Difluoromethyl)-4-methylpyrrolidin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.

Materials Science: It is utilized in the development of advanced materials with unique electronic and optical properties.

Agrochemicals: The compound is explored for its potential use in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

*Estimated via fragment-based methods (e.g., ClogP).

Key Observations:

Substituent Effects on Lipophilicity :

- The difluoromethyl group in the target compound balances moderate lipophilicity (between polar -OH and bulky -Cl substituents), optimizing membrane permeability and target engagement .

- The chlorophenyl analog (logP ~2.5) is more lipophilic, which may improve tissue penetration but risks off-target binding .

Metabolic Stability :

- The -CF₂H group resists oxidative metabolism compared to -CH₃ or -CH₂OH, extending half-life in vivo .

Synthetic Accessibility :

- Difluoromethylation often employs reagents like ClCF₂H or CF₂Br₂ under palladium catalysis, as seen in related pyrrolo[2,3-d]pyrimidine syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.